molecular formula C7H8BrNO3 B12102866 Ethyl 4-bromo-5-methylisoxazole-3-carboxylate

Ethyl 4-bromo-5-methylisoxazole-3-carboxylate

Cat. No.: B12102866
M. Wt: 234.05 g/mol
InChI Key: BRHCNGNZVUOYDU-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-5-methylisoxazole-3-carboxylate is a chemical compound with the molecular formula C7H8BrNO3 It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-bromo-5-methylisoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-bromoacetoacetate with hydroxylamine hydrochloride to form the isoxazole ring. The reaction is usually carried out in the presence of a base such as sodium acetate and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-bromo-5-methylisoxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted isoxazole derivatives.

    Oxidation Products: Oxo-isoxazole derivatives.

    Reduction Products: Isoxazoline derivatives.

Scientific Research Applications

Ethyl 4-bromo-5-methylisoxazole-3-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 4-bromo-5-methylisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial effects. Additionally, it can interact with signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer properties .

Comparison with Similar Compounds

  • Ethyl 3-bromo-5-methylisoxazole-4-carboxylate
  • Ethyl 5-bromo-4-methylisoxazole-3-carboxylate
  • Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate

Comparison: Ethyl 4-bromo-5-methylisoxazole-3-carboxylate is unique due to its specific substitution pattern on the isoxazole ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the position of the bromine atom can significantly influence the compound’s ability to undergo substitution reactions and its interaction with biological targets .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and reactivity make it a valuable building block in organic synthesis, while its biological activities open up possibilities for pharmaceutical and industrial applications.

Properties

Molecular Formula

C7H8BrNO3

Molecular Weight

234.05 g/mol

IUPAC Name

ethyl 4-bromo-5-methyl-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C7H8BrNO3/c1-3-11-7(10)6-5(8)4(2)12-9-6/h3H2,1-2H3

InChI Key

BRHCNGNZVUOYDU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1Br)C

Origin of Product

United States

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